molecular formula C15H14FNO3 B13025959 N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide

N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide

Katalognummer: B13025959
Molekulargewicht: 275.27 g/mol
InChI-Schlüssel: QWVTZMDTOZGQCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorobenzyl group, a hydroxy group, and a methoxy group attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide typically involves the reaction of 4-fluorobenzylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzamides

Wissenschaftliche Forschungsanwendungen

N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Fluorobenzyl)-N-hydroxybenzamide
  • N-(4-Fluorobenzyl)-N-methoxybenzamide
  • N-(4-Fluorobenzyl)-N-hydroxy-4-chlorobenzamide

Uniqueness

N-(4-Fluorobenzyl)-N-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.

Eigenschaften

Molekularformel

C15H14FNO3

Molekulargewicht

275.27 g/mol

IUPAC-Name

N-[(4-fluorophenyl)methyl]-N-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C15H14FNO3/c1-20-14-8-4-12(5-9-14)15(18)17(19)10-11-2-6-13(16)7-3-11/h2-9,19H,10H2,1H3

InChI-Schlüssel

QWVTZMDTOZGQCT-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.